
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a benzyl group, a tetrahydroquinoline group, and a cyclopropanecarboxamide group. These functional groups suggest that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the attachment of the benzyl group, and the formation of the cyclopropanecarboxamide group. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinoline ring suggests that this compound might have a rigid and planar structure. The benzyl group and the cyclopropanecarboxamide group might add additional complexity to the structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzyl group could participate in electrophilic aromatic substitution reactions, while the amide group in the cyclopropanecarboxamide could undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might make this compound soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Derivatives
Cyclopropanation Processes and Heterocyclic Systems
A study explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through cyclopropanation processes. The research highlighted the synthesis of a new type of heterocyclic system, providing insights into the mechanism of cyclopropanation and its applications in developing constrained amino acid systems and fused tetracyclic hydantoin derivatives (Szakonyi et al., 2002).
Regioselectivity in Synthesis
Regioselectivity of N-ethylation Reaction
The regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated, emphasizing the importance of the carboxamide unit in biological activities. This work provides a foundation for understanding the synthetic versatility and biological implications of 4-oxoquinolines (Batalha et al., 2019).
Catalyzed Cyclization
Copper-Catalyzed Oxidative Direct Cyclization
A method involving the copper-catalyzed oxidative direct cyclization of N-methylanilines with electron-deficient alkenes was developed, showcasing an efficient approach to synthesize tetrahydroquinolines. This process highlights the utility of molecular oxygen in catalytic systems for producing heterocyclic compounds (Nishino et al., 2011).
Novel Syntheses and Applications
Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives
Research on the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its reactivity offers insights into the development of antimicrobial agents. This study demonstrates the potential pharmaceutical applications of tetrahydroquinoline derivatives (Elkholy & Morsy, 2006).
Rh(III)-Catalyzed C-H Activation/Cycloaddition
An innovative Rh(III)-catalyzed C–H activation/cycloaddition process was reported for the synthesis of spiro dihydroisoquinolinones and furan-fused azepinones. This method emphasizes the versatility of benzamides and methylenecyclopropanes in synthesizing biologically relevant heterocycles (Cui et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-11-8-16-12-17(21-20(24)15-6-7-15)9-10-18(16)22(19)13-14-4-2-1-3-5-14/h1-5,9-10,12,15H,6-8,11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBXEHPKFNOITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2881492.png)
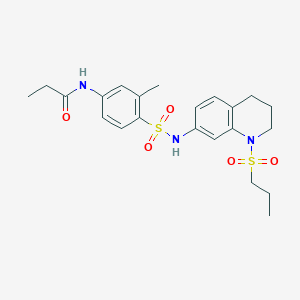
![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B2881495.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate](/img/structure/B2881496.png)
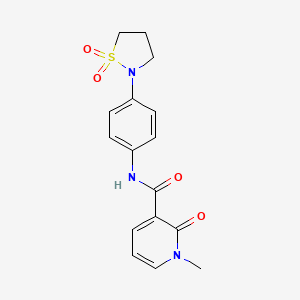
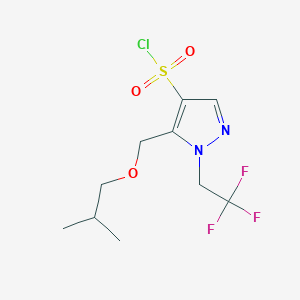
![3-(3-chlorophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2881500.png)
![N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2881506.png)
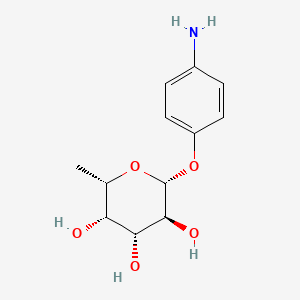
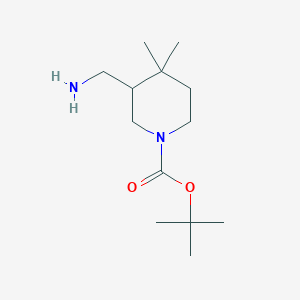
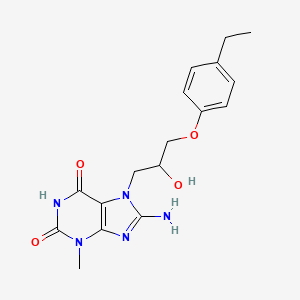
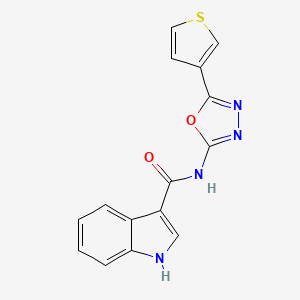
![1'-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2881514.png)
![N-(3-cyanothiolan-3-yl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B2881515.png)